Phenylethyl resorcinol
Overview
Description
Phenylethyl Resorcinol (PR) is a synthetic compound that has gained attention in the cosmetic industry for its skin lightening properties. It is known to inhibit tyrosinase activity, which is a key enzyme in the melanin synthesis pathway, thus reducing pigmentation and improving skin tone . PR is also recognized for its antioxidant properties, contributing to its protective effects against ultraviolet radiation . However, the application of PR in topical formulations is challenged by its photo-instability and poor water solubility, which can limit its effectiveness and shelf life .
Synthesis Analysis
The synthesis of PR-related compounds has been explored in the context of creating macrocycles like bis(p-phenylene)-32-crown-4 and bis(m-phenylene)-30-crown-4. These macrocycles are synthesized from hydroquinone and resorcinol, respectively, indicating that PR may be synthesized through similar pathways involving resorcinol derivatives . However, the specific synthesis methods for PR itself are not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of PR, 4-(1-phenylethyl)1,3-benzenediol, suggests that it has a benzene ring substituted with hydroxyl groups and a phenylethyl side chain. This structure is responsible for its tyrosinase inhibition and antioxidant properties . The molecular interactions and stability of PR in various formulations have been studied using techniques like Fourier transform infrared spectra (FTIR), which can reveal drug-lipid complex formations .
Chemical Reactions Analysis
PR's chemical reactivity, particularly its sensitivity to light, poses a challenge for its incorporation into dermal products. Studies have shown that additives such as UV blockers and antioxidants can stabilize PR, preventing discoloration and degradation when exposed to light . The stabilization mechanisms involve absorption in the UV-A range and the potential of antioxidants to maintain the chemical integrity of PR .
Physical and Chemical Properties Analysis
PR's physical and chemical properties, such as poor solubility and photo-instability, have been addressed by incorporating it into various delivery systems. Nanostructured lipid carriers (NLCs) and vesicular carriers like liposomes, transfersomes, and invasomes have been developed to increase PR's solubility, stability, and skin penetration . These carriers encapsulate PR, enhancing its retention in the skin and providing a sustained release, which is beneficial for topical applications . The particle size, zeta potential, and entrapment efficiency of these carriers are critical parameters that influence the delivery and efficacy of PR .
Scientific Research Applications
Skin Lightening and Cosmeceutical Applications
Phenylethyl Resorcinol (PR) is widely used in the personal care industry as a skin lightening ingredient. Its efficacy as a tyrosinase inhibitor makes it a potent agent in cosmeceutical skin lightening applications. Studies have shown that PR can significantly reduce melanin content and tyrosinase activity, key factors in skin pigmentation processes. Notably, various formulations, including liposomes, nanoliposomes, and other vesicular carriers, have been developed to improve the stability, delivery, and efficacy of PR in skin applications (Zhang et al., 2019), (Xia et al., 2022), (Kang et al., 2019).
Enhancement of Physicochemical Stability
The stability of PR in various formulations has been a significant focus of research. Enhancing its water solubility and physicochemical stability is crucial for its effective use in cosmetic and therapeutic applications. Studies have explored the stability of PR in different formulations, such as liposomes, nanostructured lipid carriers, and hybrid polymeric microspheres, to maintain its efficacy and quality for topical administration (Fan et al., 2014), (Jeon et al., 2019), (Limsuwan et al., 2019).
Novel Delivery Systems
Developing novel delivery systems for PR has been a critical area of research to enhance its skin penetration and overall effectiveness. These systems include nanoemulsions, nanocarriers, and lipid-based carriers, designed to improve the bioavailability and stability of PR in topical applications. Such advancements are essential for optimizing the use of PR in skin lightening and other dermatological treatments (Hong et al., 2017), (Kim et al., 2017), (Amnuaikit et al., 2018).
Analytical Methodologies
Analytical methodologies for quantifying and characterizing PR in various formulations have been developed. These methods, including high-performance liquid chromatography (HPLC), are vital for ensuring the quality and consistency of PR-containing products. Accurate quantification and analysis of PR are essential for both research and commercial applications in the cosmetic and pharmaceutical industries (Limsuwan et al., 2017).
Future Directions
properties
IUPAC Name |
4-(1-phenylethyl)benzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10(11-5-3-2-4-6-11)13-8-7-12(15)9-14(13)16/h2-10,15-16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSXNIMHIHYFEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=C(C=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501005319 | |
Record name | 4-(1-Phenylethyl)benzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501005319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylethyl resorcinol | |
CAS RN |
85-27-8 | |
Record name | 4-(1-Phenylethyl)-1,3-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylethyl resorcinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylethyl resorcinol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14120 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-(1-Phenylethyl)benzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501005319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-Phenylethyl)-benzene-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.273 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(alpha-Methylbenzyl)resorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLETHYL RESORCINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G37UFG162O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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